N-(4-sulfamoylbenzyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
Description
N-(4-sulfamoylbenzyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfamoylbenzyl group, a triazolopyridine moiety, and a butanamide chain, making it a versatile molecule for research and industrial purposes.
Properties
Molecular Formula |
C17H19N5O3S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[(4-sulfamoylphenyl)methyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C17H19N5O3S/c18-26(24,25)14-9-7-13(8-10-14)12-19-17(23)6-3-5-16-21-20-15-4-1-2-11-22(15)16/h1-2,4,7-11H,3,5-6,12H2,(H,19,23)(H2,18,24,25) |
InChI Key |
ZRZGRNNFKFPMOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-sulfamoylbenzyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the 4-sulfamoylbenzyl chloride, which is then reacted with 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide under specific conditions such as the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., dichloromethane).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is crucial for consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can target the triazolopyridine moiety, potentially converting it into a more saturated heterocyclic structure.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Saturated heterocyclic compounds.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-sulfamoylbenzyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-sulfamoylbenzyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, the sulfamoyl group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors and modulate their activity. The triazolopyridine moiety may also play a role in stabilizing the compound’s interaction with its target, enhancing its efficacy.
Comparison with Similar Compounds
N-(4-sulfamoylbenzyl)-4-(pyridin-3-yl)butanamide: Lacks the triazole ring, which may affect its binding affinity and specificity.
N-(4-sulfamoylbenzyl)-4-([1,2,3]triazolo[4,3-a]pyridin-3-yl)butanamide: Contains a different triazole isomer, potentially altering its chemical properties and biological activity.
Uniqueness: N-(4-sulfamoylbenzyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide stands out due to the specific arrangement of its functional groups, which can confer unique reactivity and interaction profiles compared to its analogs. This uniqueness makes it a valuable compound for targeted research and application development.
Biological Activity
N-(4-sulfamoylbenzyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group linked to a benzyl moiety, a butanamide chain, and a triazolopyridine ring. Its molecular formula is with a molecular weight of 373.4 g/mol. The unique combination of functional groups contributes to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N5O3S |
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | This compound |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may exhibit:
- Antimicrobial Properties : The triazolopyridine moiety is known for its ability to interact with various enzymes and receptors which may influence microbial growth.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines such as IL-1β and IL-6, potentially modulating inflammatory pathways.
In Vitro Studies
Initial in vitro studies have demonstrated that this compound can suppress the expression of inflammatory cytokines. For instance:
- Cytokine Inhibition : Compounds structurally related to this compound have shown significant inhibition of IL-1β and IL-6 mRNA expression in cell cultures exposed to lipopolysaccharides (LPS), indicating potential anti-inflammatory properties .
In Vivo Studies
In vivo studies are essential for confirming the therapeutic potential of this compound. For example:
- Animal Models : Research involving mouse models has indicated that compounds similar to this compound can significantly reduce mRNA levels of pro-inflammatory cytokines without causing hepatotoxicity .
Case Studies
Several case studies have highlighted the effectiveness of related compounds in treating inflammatory diseases:
- Study on Benzoxazole Derivatives : A study demonstrated that certain derivatives with similar structural features exhibited potent inhibition of inflammatory markers in both in vitro and in vivo settings .
- Carbonic Anhydrase Inhibition : Related sulfonamide compounds have been identified as potent inhibitors of carbonic anhydrases (VChCAα and VChCAγ), showcasing their potential antimicrobial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
